

Propylparaben sodium cross-reactivity in assays

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Compound Focus: Propylparaben Sodium

CAS No.: 35285-69-9

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Experimental Contexts for Propylparaben Sodium

Experimental Context	Key Finding / Reactivity Type	Relevant Assay/System	Citation
Pharmaceutical QC Analysis	Well-separated from other preservatives & degradation products; no analytical interference.	Reversed-Phase (U)HPLC	[1] [2] [3]
Estrogen Receptor (ER α) Signaling	Binds and activates ER α ; effects potentiated by HER2 pathway activation.	Cell-based assays (gene expression, proliferation)	[4]
Thyroid Receptor Signaling	Elicits distinct , non-monotonic changes in thyroid-related gene expression.	Cell-based assays (rat thyroid cells)	[5]
Metabolic & Oxidative Stress Pathways	Associated with perturbations in serine/glycine metabolism, oxidative stress, and mTOR signaling.	Untargeted Metabolomics	[6]

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited above, which you can use as a reference for experimental design.

Chromatographic Analysis in Pharmaceuticals

This protocol is used for separating and quantifying **propylparaben sodium** from other components in a topical formulation, demonstrating a lack of analytical interference.

- **Objective:** To simultaneously determine the concentration of ketorolac tromethamine, sodium methylparaben, and sodium propylparaben in a topical dosage form [2].
- **Chromatographic Conditions:**
 - **Stationary Phase:** Acquity UPLC BEH C18 column (50 x 2.1 mm, 1.7 μ m).
 - **Mobile Phase:** Triethylamine buffer (pH 2.5) : Tetrahydrofuran : Methanol (665:35:300, v/v/v).
 - **Flow Rate:** 0.40 ml/min.
 - **Detection:** UV at 252 nm.
 - **Run Time:** 10 minutes.
 - **Column Temperature:** 40°C.
 - **Injection Volume:** 2 μ l.
- **Sample Preparation:**
 - An amount of gel equivalent to 50 mg of the active drug is weighed into a 100 ml volumetric flask.
 - About 70 ml of diluent (Methanol:Water, 45:55% v/v) is added and sonicated for 15 minutes with intermittent shaking.
 - The solution is diluted to volume, mixed, and centrifuged at 5000 rpm for 15 minutes.
 - The supernatant is filtered through a 0.2 μ m Nylon syringe filter before injection.

Assessment of ER α Cross-Talk with HER2 Signaling

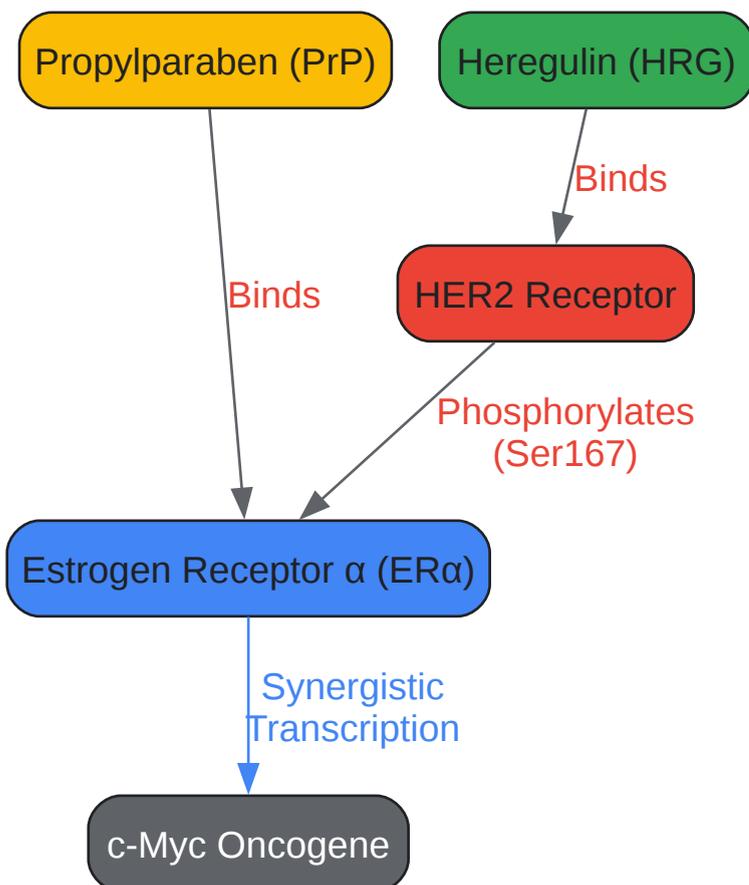
This method provides evidence of cross-reactivity and synergistic effects at the molecular biological level.

- **Objective:** To investigate the cross-talk between parabens and human epidermal growth factor receptor (HER) ligands in breast cancer cells [4].
- **Cell Culture:**
 - **Cell Line:** BT-474 human breast cancer cells (ER α -positive and HER2-positive).
 - **Culture Conditions:** Cells are maintained in phenol red-free Dulbecco's Modified Eagle's Medium/F12 (DMEM/F12) supplemented with 10% charcoal-dextran-stripped fetal bovine serum for 3 days before treatment to remove endogenous estrogens.

- **Treatment:**
 - Cells are treated with propylparaben (e.g., 10 μ M) in the presence or absence of the HER ligand Heregulin- β 1 (HRG, 20 ng/mL).
 - Controls include ethanol vehicle and estradiol (0.01 μ M).
- **Key Assays:**
 - **Gene Expression:** c-Myc mRNA levels are quantified using real-time RT-PCR.
 - **Cell Proliferation:** Analyzed by flow cytometry or other cell counting methods.
 - **Receptor Activation:** Phosphorylation of ER α at serine 167 is detected by Western blot.

Signaling Pathway Cross-Talk Diagram

The following diagram illustrates the cross-talk mechanism between propylparaben and the HER2 signaling pathway, as identified in the research.



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Interpretation of Available Evidence

- **For Analytical Chemists:** The data confirms that **propylparaben sodium** can be cleanly separated from common pharmaceutical compounds using standard reversed-phase LC methods, indicating no significant chromatographic cross-reactivity [2] [3].
- **For Biologists/Toxicologists:** The biological "cross-reactivity" is pronounced. Propylparaben is not just a simple, weak estrogen mimic. Its activity is **context-dependent**, being significantly influenced by the cellular environment, such as the presence of growth factor signals [4]. This suggests that its effects in a complex biological system cannot be predicted by testing it in isolation.

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